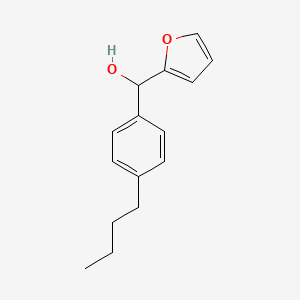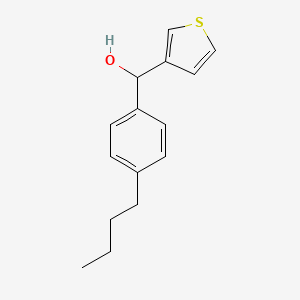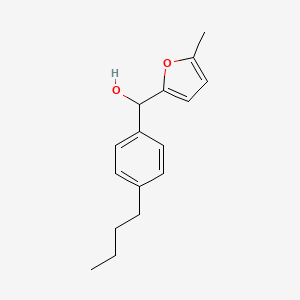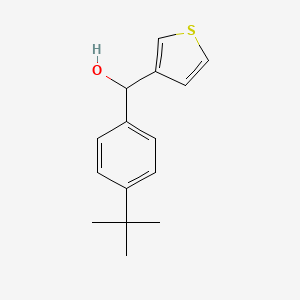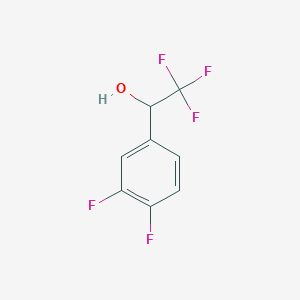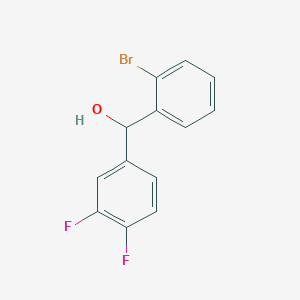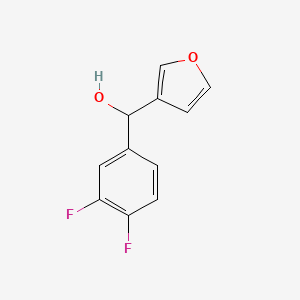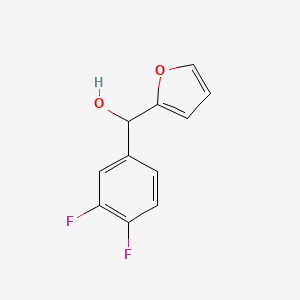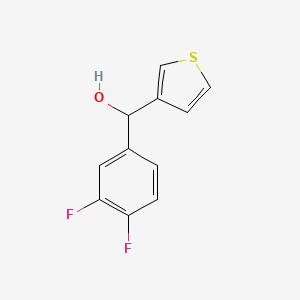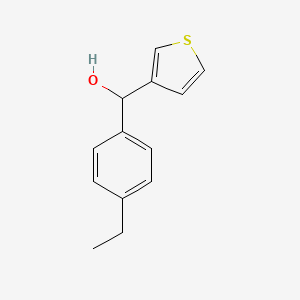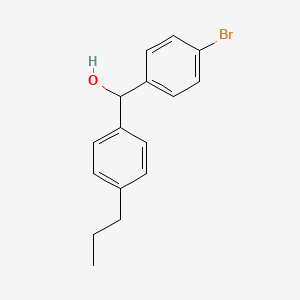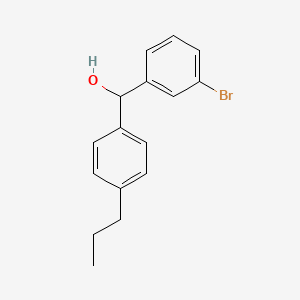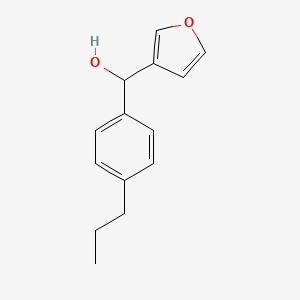
(2-Bromophenyl)(4-propylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)(4-propylphenyl)methanol: is a chemical compound with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol . This compound is characterized by the presence of a bromine atom on a benzene ring, a propyl group on another benzene ring, and a hydroxyl group attached to a methylene bridge connecting the two benzene rings.
Synthetic Routes and Reaction Conditions:
Bromination and Alkylation: The compound can be synthesized by first brominating benzene to form bromobenzene , followed by a Friedel-Crafts alkylation with propyl chloride to introduce the propyl group.
Reduction and Oxidation: Another approach involves the reduction of 2-bromobenzaldehyde to 2-bromophenylmethanol , followed by a subsequent alkylation with 4-propylphenyl bromide .
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and alkylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
(2-Bromophenyl)(4-propylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-bromophenyl(4-propylphenyl)methanal using oxidizing agents like chromium trioxide or pyridinium chlorochromate .
Reduction: The compound can be reduced to 2-bromophenyl(4-propylphenyl)methane using reducing agents such as lithium aluminum hydride .
Substitution: The bromine atom can be substituted with other groups, such as chlorine or iodine , using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Halogenating agents like chlorine or iodine, UV light or heat.
Major Products Formed:
Oxidation: 2-bromophenyl(4-propylphenyl)methanal.
Reduction: 2-bromophenyl(4-propylphenyl)methane.
Substitution: 2-chlorophenyl(4-propylphenyl)methanol, 2-iodophenyl(4-propylphenyl)methanol.
科学研究应用
(2-Bromophenyl)(4-propylphenyl)methanol: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism by which (2-Bromophenyl)(4-propylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
相似化合物的比较
(2-Bromophenyl)(4-propylphenyl)methanol: can be compared with other similar compounds, such as:
2-Bromophenylmethanol: Similar structure but lacks the propyl group.
4-Propylbenzene: Similar structure but lacks the bromine atom and hydroxyl group.
2-Bromophenyl(phenyl)methanol: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness: The presence of both the bromine atom and the propyl group on the benzene rings makes This compound unique compared to its analogs, potentially leading to different chemical and biological properties.
属性
IUPAC Name |
(2-bromophenyl)-(4-propylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11,16,18H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSETUYGBUBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
